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Compound Name:

N-Boc-4-(4-

Toluenesulfonyloxymethyl)piperidi

ne

Cat. No.: B067729 Get Quote

For researchers, scientists, and drug development professionals, the selection of appropriate

building blocks is critical for the efficient synthesis of target molecules. N-Boc-4-

(hydroxymethyl)piperidine derivatives functionalized with sulfonate esters are versatile

intermediates, serving as excellent precursors for introducing the piperidine-4-ylmethyl moiety

via nucleophilic substitution reactions. This guide provides a comparative analysis of three

commonly used derivatives: N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine (tosylate), N-

Boc-4-(methanesulfonyloxymethyl)piperidine (mesylate), and N-Boc-4-

(trifluoromethanesulfonyloxymethyl)piperidine (triflate).

The choice of the sulfonate leaving group significantly impacts the reactivity of the substrate in

nucleophilic substitution reactions. The leaving group ability is inversely related to the basicity

of the departing anion; a more stable anion, derived from a stronger acid, is a better leaving

group. The established order of leaving group ability for these sulfonates is:

Triflate > Tosylate > Mesylate

This trend is a direct consequence of the electron-withdrawing effects of the respective sulfonyl

substituents, which stabilize the resulting sulfonate anion. The trifluoromethyl group in the

triflate is strongly electron-withdrawing, making triflic acid a superacid and the triflate anion an

exceptionally good leaving group. The tolyl group in the tosylate provides resonance

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b067729?utm_src=pdf-interest
https://www.benchchem.com/product/b067729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


stabilization, while the methyl group in the mesylate offers the least stabilization among the

three.

Spectroscopic Data Comparison
Accurate characterization of these reagents is essential for their effective use. The following

tables summarize the key spectroscopic data for N-Boc-4-(4-
toluenesulfonyloxymethyl)piperidine. While complete datasets for the corresponding

mesylate and triflate were not available in a single source, the expected characteristic peaks

are discussed based on the known properties of these functional groups.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ) ppm

N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

7.78 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 3.90 (d,

2H, CH₂OTs), 3.85-4.15 (m, 2H, piperidine-H),

2.60-2.80 (m, 2H, piperidine-H), 2.45 (s, 3H, Ar-

CH₃), 1.80-2.00 (m, 1H, piperidine-H), 1.60-1.75

(m, 2H, piperidine-H), 1.45 (s, 9H, Boc), 1.05-

1.20 (m, 2H, piperidine-H)

N-Boc-4-(methanesulfonyloxymethyl)piperidine

(Expected)

Signals for the piperidine and Boc groups would

be similar to the tosylate. A sharp singlet for the

mesyl methyl group (CH₃SO₃-) would be

expected around 3.0 ppm. The CH₂OMs protons

would likely appear at a slightly different

chemical shift compared to the tosylate,

potentially slightly upfield.

N-Boc-4-

(trifluoromethanesulfonyloxymethyl)piperidine

(Expected)

Signals for the piperidine and Boc groups would

be similar. The CH₂OTf protons would be

expected to be the most downfield shifted of the

three due to the strong electron-withdrawing

nature of the triflate group.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ) ppm

N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine
154.7, 144.8, 132.9, 129.8, 127.9, 79.5, 74.3,

43.6 (br), 35.7, 28.9, 28.4, 21.6

N-Boc-4-(methanesulfonyloxymethyl)piperidine

(Expected)

Similar signals for the piperidine and Boc

carbons. A signal for the mesyl methyl carbon

would be expected around 37-40 ppm. The

CH₂OMs carbon would be present.

N-Boc-4-

(trifluoromethanesulfonyloxymethyl)piperidine

(Expected)

Similar signals for the piperidine and Boc

carbons. A quartet for the trifluoromethyl carbon

(¹JCF coupling) would be expected around 118

ppm. The CH₂OTf carbon would be the most

downfield shifted among the three.

Table 3: IR and Mass Spectrometry Data

Compound IR (cm⁻¹)
Mass Spectrometry (ESI-
MS)

N-Boc-4-(4-

toluenesulfonyloxymethyl)piper

idine

~2970, 2860 (C-H), 1685

(C=O, Boc), 1360, 1175 (S=O)
m/z 370 [M+H]⁺, 392 [M+Na]⁺

N-Boc-4-

(methanesulfonyloxymethyl)pip

eridine (Expected)

Similar C-H and C=O

stretches. Strong S=O

stretches expected around

1350 and 1170 cm⁻¹.

Expected m/z [M+H]⁺ and

[M+Na]⁺.

N-Boc-4-

(trifluoromethanesulfonyloxym

ethyl)piperidine (Expected)

Similar C-H and C=O

stretches. Very strong S=O

stretches expected at higher

wavenumbers than the

tosylate and mesylate, typically

around 1420 and 1210 cm⁻¹.

Strong C-F stretches would

also be present.

Expected m/z [M+H]⁺ and

[M+Na]⁺.
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Performance in Nucleophilic Substitution Reactions
The primary application of these compounds is in nucleophilic substitution reactions, where the

sulfonate is displaced by a nucleophile. The enhanced reactivity of the triflate makes it the

reagent of choice for reactions with weak nucleophiles or when milder reaction conditions are

required. The tosylate and mesylate are generally sufficient for reactions with good

nucleophiles.

While a direct kinetic comparison of these three specific piperidine derivatives was not found in

the literature, the well-established principles of leaving group ability allow for a reliable

prediction of their relative performance. In a typical SN2 reaction, the reaction rate would follow

the order:

Triflate >> Tosylate > Mesylate

This translates to shorter reaction times and potentially higher yields when using the triflate,

followed by the tosylate and then the mesylate, under identical reaction conditions. However,

the higher reactivity of the triflate also corresponds to lower stability and higher cost. The

choice of reagent therefore represents a trade-off between reactivity, stability, and cost-

effectiveness.

Experimental Protocols
The synthesis of these sulfonate esters starts from the commercially available N-Boc-4-

piperidinemethanol.

Synthesis of N-Boc-4-(4-
toluenesulfonyloxymethyl)piperidine
To a solution of N-Boc-4-piperidinemethanol (1.0 eq.) and triethylamine (1.2 eq.) in

dichloromethane at 0 °C is added p-toluenesulfonyl chloride (1.1 eq.) portion-wise. The reaction

mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then

quenched with water, and the organic layer is separated, washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is

purified by column chromatography to afford the desired tosylate.
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Synthesis of N-Boc-4-
(methanesulfonyloxymethyl)piperidine (General
Procedure)
To a solution of N-Boc-4-piperidinemethanol (1.0 eq.) and a suitable base such as triethylamine

or pyridine (1.2-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C is

added methanesulfonyl chloride (1.1-1.2 eq.) dropwise. The reaction is stirred at 0 °C or

allowed to warm to room temperature and monitored by TLC. Upon completion, the reaction is

worked up by quenching with a saturated aqueous solution of sodium bicarbonate, followed by

extraction with an organic solvent. The combined organic layers are washed, dried, and

concentrated. Purification is typically achieved by column chromatography.

Synthesis of N-Boc-4-
(trifluoromethanesulfonyloxymethyl)piperidine (General
Procedure)
Due to the high reactivity of triflic anhydride, this reaction is typically carried out at low

temperatures. To a solution of N-Boc-4-piperidinemethanol (1.0 eq.) and a non-nucleophilic

base such as pyridine or 2,6-lutidine (1.5 eq.) in anhydrous dichloromethane at -78 °C is added

trifluoromethanesulfonic anhydride (1.1 eq.) dropwise. The reaction is stirred at low

temperature for a short period and monitored closely by TLC. The reaction is quenched with

cold saturated aqueous sodium bicarbonate. After extraction with an organic solvent, the

combined organic layers are washed with cold brine, dried, and concentrated at low

temperature to avoid decomposition. Purification, if necessary, should be performed rapidly

using column chromatography at low temperature.

Workflow and Decision Making
The selection of the appropriate sulfonylated piperidine derivative depends on the specific

requirements of the synthetic step.
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Caption: Decision workflow for selecting the appropriate N-Boc-4-(sulfonyloxymethyl)piperidine

derivative.

In conclusion, for routine nucleophilic substitutions with reasonably strong nucleophiles, the

more cost-effective and stable mesylate and tosylate derivatives are often suitable choices.

However, for challenging transformations involving poor nucleophiles, sterically hindered

substrates, or the need for very mild reaction conditions, the superior reactivity of the triflate

derivative makes it the indispensable option, despite its higher cost and lower stability. The

provided spectroscopic data and synthetic protocols offer a foundation for the informed

selection and application of these valuable synthetic intermediates.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b067729?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Comparative Guide to N-Boc-4-
(sulfonyloxymethyl)piperidines for Synthetic Applications]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b067729#spectroscopic-data-for-n-boc-4-
4-toluenesulfonyloxymethyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b067729#spectroscopic-data-for-n-boc-4-4-toluenesulfonyloxymethyl-piperidine
https://www.benchchem.com/product/b067729#spectroscopic-data-for-n-boc-4-4-toluenesulfonyloxymethyl-piperidine
https://www.benchchem.com/product/b067729#spectroscopic-data-for-n-boc-4-4-toluenesulfonyloxymethyl-piperidine
https://www.benchchem.com/product/b067729#spectroscopic-data-for-n-boc-4-4-toluenesulfonyloxymethyl-piperidine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b067729?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

